3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine
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Overview
Description
3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine is an organic compound that features a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine typically involves the reaction of a boronic acid derivative with a suitable amine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine exerts its effects involves the interaction of the boron-containing dioxaborinane ring with specific molecular targets. This interaction can lead to the formation of stable complexes, which are crucial for its reactivity and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares a similar boron-containing ring structure but differs in its substituents, leading to different chemical properties and applications.
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Another compound with a similar dioxaborinane ring, used in different synthetic applications.
Properties
CAS No. |
94266-01-0 |
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Molecular Formula |
C12H26BNO3 |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
3-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]-N,N,2,2-tetramethylpropan-1-amine |
InChI |
InChI=1S/C12H26BNO3/c1-11(2,7-14(5)6)8-15-13-16-9-12(3,4)10-17-13/h7-10H2,1-6H3 |
InChI Key |
SJHZQZRZOQXGAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)OCC(C)(C)CN(C)C |
Origin of Product |
United States |
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